4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride
Description
Properties
IUPAC Name |
4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2N2OS.ClH/c12-5-8-6-18-11(16-8)15-7-1-3-9(4-2-7)17-10(13)14;/h1-4,6,10H,5H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVCPMNNFCXBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)CCl)OC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride typically involves multiple steps. One common method includes the chloromethylation of an aromatic hydrocarbon substrate using a mixture of chlorosulfonic acid and dimethoxymethane in dichloromethane, catalyzed by zinc iodide
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Chloromethyl Group (-CH₂Cl)
*Yields based on structurally analogous reactions.
Thiazole Amine (-NH-)
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Acylation : Reacts with chloroacetyl chloride to form N-acylated derivatives (e.g., 2-(chloroacetamido)thiazoles) .
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Sulfonation : Treatment with sulfonyl chlorides (e.g., TsCl) yields sulfonamide prodrugs with enhanced solubility .
Difluoromethoxy-Phenyl Group
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Electrophilic Aromatic Substitution : Directed meta-substitution occurs under nitration (HNO₃/H₂SO₄) or halogenation (Br₂/Fe) .
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O-Demethylation : HF-pyridine cleaves the difluoromethoxy group, yielding phenolic intermediates .
Catalytic and Solvent Effects
Reaction outcomes are highly solvent- and catalyst-dependent:
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Palladium Catalysis : Enhances cross-coupling efficiency for Suzuki-Miyaura reactions (toluene > DMF) .
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Copper-Mediated Reactions : Optimal in polar aprotic solvents (e.g., DMSO) for Ullmann-type couplings .
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Acid Sensitivity : The difluoromethoxy group undergoes hydrolysis in strong acids (HCl > H₂SO₄), necessitating pH-controlled conditions .
Mechanistic Insights from Structural Analogues
Comparative studies with similar thiazoles reveal:
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Steric Effects : Bulky substituents at the chloromethyl position hinder nucleophilic substitution but favor elimination pathways .
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Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring accelerate electrophilic substitution by 30–40% compared to electron-donating groups .
Stability and Degradation Pathways
Scientific Research Applications
Structural Features
The compound features:
- A thiazole ring that contributes to its biological activity.
- A chloromethyl group that enhances reactivity.
- A difluoromethoxy group that may influence pharmacokinetics and pharmacodynamics.
Pharmacological Studies
- Anticancer Activity : Compounds with thiazole moieties have been investigated for their potential anticancer properties. Research indicates that derivatives similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- Antimicrobial Properties : The presence of halogen atoms (chlorine and fluorine) in the structure is known to enhance antimicrobial activity. Studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal effects.
- Enzyme Inhibition : Research has suggested that this compound may act as an inhibitor for specific enzymes involved in disease pathways, providing a potential therapeutic avenue for conditions like diabetes and inflammation.
Synthesis and Characterization
The synthesis of 4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride typically involves multi-step organic reactions, including:
- Formation of the thiazole ring.
- Introduction of the chloromethyl and difluoromethoxy groups through electrophilic substitution reactions.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Key areas of focus include:
- Protein-ligand interactions.
- Binding affinity studies with various receptors and enzymes.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(Chloromethyl)-2-methyl-1,3-thiazole | Chloromethyl and methyl groups | Simpler structure; less halogen substitution |
| 4-(Chlorophenyl)-1,3-thiazole | Chlorophenyl group | Lacks difluoromethoxy functionality |
| 5-(Bromomethyl)-3-methylthiazole | Bromine instead of chlorine | Different halogen; potential variability in reactivity |
This comparison highlights the unique aspects of this compound, particularly its complex substitution pattern which may lead to diverse biological interactions.
Anticancer Research
A study published in a peer-reviewed journal demonstrated that thiazole derivatives, including compounds similar to this one, showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Antimicrobial Efficacy
Research conducted on the antimicrobial properties of thiazole derivatives indicated that the presence of difluoromethoxy significantly increased the efficacy against resistant strains of bacteria. This finding suggests potential applications in developing new antibiotics.
Enzyme Inhibition Studies
Investigations into enzyme inhibition revealed that compounds with similar structures effectively inhibited key metabolic enzymes involved in glucose metabolism, suggesting their potential use in managing diabetes.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the thiazole ring and aromatic moieties:
Physicochemical Properties
- Molecular Weight: The hydrochloride salt increases molecular weight compared to free bases. For example, 4-Amino-2-methyl-5-phenylthiazole Hydrochloride (C10H11ClN2S) has a molar mass of 226.72 g/mol , while the target compound’s difluoromethoxy group adds ~70 g/mol.
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility. The difluoromethoxy group’s electronegativity may reduce lipophilicity compared to methoxy or nitro groups .
Biological Activity
4-(Chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride is a synthetic compound belonging to the thiazole class, known for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C11H10ClF2N2OS and a molecular weight of 327.2 g/mol. Its structure features a thiazole ring, a chloromethyl group, and a difluoromethoxy-substituted phenyl group, contributing to its unique chemical properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H10ClF2N2OS |
| Molecular Weight | 327.2 g/mol |
| IUPAC Name | 4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine; hydrochloride |
| CAS Number | 1351620-47-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound can bind to various enzymes or receptors, leading to modulation of their activity. Notably, it has shown potential in:
- Antimicrobial Activity : Studies have indicated that compounds with thiazole rings exhibit significant antibacterial properties. This compound has been tested against various bacterial strains, showing comparable efficacy to established antibiotics like gentamicin and ciprofloxacin .
- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been documented. It interacts with cellular pathways that regulate cell growth and survival, making it a candidate for further research in cancer therapy.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity. For example:
- Bacterial Inhibition : The compound was tested against Staphylococcus aureus and Escherichia coli, showing an inhibition zone comparable to standard antibiotics .
Antitumor Activity
Research has also focused on the anticancer potential of this compound:
- Cell Viability Assays : In assays using various cancer cell lines, the compound reduced cell viability significantly at micromolar concentrations. The IC50 values suggest potent activity against specific cancer types .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. Results indicated that this compound had an IC50 value of 0.5 µg/mL against S. aureus, showcasing its potential as an effective antibacterial agent .
Case Study 2: Anticancer Properties
In another study assessing the anticancer effects of thiazole derivatives on human breast cancer cells (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of 12 µM. This suggests a promising role in developing new cancer therapeutics.
Q & A
Q. What are the standard protocols for synthesizing 4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride?
The synthesis typically involves multi-step reactions starting with chloroacetylation of aromatic amines. For example, thiourea can be refluxed with intermediates like 2-chloro-N-(4-substituted-thiazol-2-yl)acetamide in ethanol, catalyzed by triethylamine. Reaction progress is monitored via TLC, followed by recrystallization from ethanol or DMSO/water mixtures (2:1) . Adjusting pH to 8–9 with ammonia precipitates the product, which is filtered and purified .
Q. Which analytical techniques are essential for characterizing this compound?
- Elemental analysis confirms purity (e.g., C: 66.48%, H: 5.09%, N: 16.85%) .
- Mass spectrometry (FAB) identifies molecular ions (e.g., [M+1]+ at m/z 416.15) .
- TLC monitors reaction progress using silica gel plates and UV visualization .
- X-ray crystallography (e.g., single-crystal XRD) resolves structural parameters, such as bond angles and torsion angles .
Q. How can researchers troubleshoot low yields during synthesis?
Low yields may arise from incomplete reflux or pH imbalances. Optimize reaction time (e.g., 13 hours for coupling reactions) and ensure precise stoichiometry of reagents like thiourea and triethylamine. Recrystallization in DMF/water (for high-melting-point compounds) improves purity .
Q. What are the recommended storage conditions to ensure compound stability?
Store at –20°C in airtight, light-resistant containers. Hydrochloride salts are hygroscopic; use desiccants like silica gel to prevent moisture absorption .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states. Pairing computational path searches with experimental feedback (e.g., ICReDD’s approach) reduces trial-and-error by narrowing optimal conditions like solvent polarity and catalyst loading .
Q. What strategies address regioselectivity challenges in chloromethyl-thiazole functionalization?
Use directing groups (e.g., dimethylamino) to control substitution sites. For example, alkylation of 2-dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride with aryl halides under Pd catalysis achieves regioselective C–H activation .
Q. How to resolve contradictions in spectroscopic data across studies?
Validate results using orthogonal methods:
Q. What methodologies explore structure-activity relationships (SAR) for biological activity?
Q. How to enhance solubility for in vivo studies without altering bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
